1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine

Data Availability Research Chemical Evidence Gap

This dual-pyrazole aminopyrazole carboxamide (MW 205.22, clogP 1.29) is a privileged fragment for kinase hinge-binding programs, featuring a 3-amine handle for chemoselective amide coupling, urea formation, or sulfonamide synthesis. With zero published biological annotation, it serves as an ideal 'negative control' in computational models and a structurally novel starting point for SAR exploration, free from pre-existing IP entanglements. Procure for fragment screening collections, parallel library synthesis, or analytical method development where structural novelty is paramount.

Molecular Formula C9H11N5O
Molecular Weight 205.221
CAS No. 1856100-11-2
Cat. No. B2570132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine
CAS1856100-11-2
Molecular FormulaC9H11N5O
Molecular Weight205.221
Structural Identifiers
SMILESCC1=CN(N=C1)C(=O)C2=CC(=NN2C)N
InChIInChI=1S/C9H11N5O/c1-6-4-11-14(5-6)9(15)7-3-8(10)12-13(7)2/h3-5H,1-2H3,(H2,10,12)
InChIKeyRKDDLDLPAPPRNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine Procurement Baseline: A Pyrazole Building Block for Life Science Research


1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine (CAS 1856100-11-2) is a synthetic, low-molecular-weight (205.22 g/mol, molecular formula C9H11N5O) heterocyclic building block belonging to the aminopyrazole carboxamide class . The compound features a 1-methyl-1H-pyrazol-3-amine core acylated at the 5-position with a 4-methyl-1H-pyrazole carbonyl group, yielding a dual-pyrazole scaffold . It is supplied as a research-grade compound with a typical purity of 95% and is intended for laboratory use only . A systematic search of PubMed, PubChem, ChemSpider, Google Patents, and authoritative spectral databases (NIST, SpectraBase) returned zero published biological activity data, zero patent exemplifications, zero crystal structures, and zero experimental physicochemical property datasets specific to this compound as of the search date. All available information is confined to vendor catalog entries. This Evidence Guide therefore transparently documents the current evidentiary gap and provides class-level structural context for procurement decisions.

Why Generic Substitution of 1-Methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine Carries Unquantified Risk


Although multiple compounds share the same molecular formula (C9H11N5O), the regiochemistry and heterocyclic topology of the carbonyl-linked moiety differ across analogs. For example, the imidazole-based analog (CAS 1856046-43-9) replaces the 4-methylpyrazole with a 2-methylimidazole, altering the hydrogen-bond acceptor/donor pharmacophore . The ethyl-substituted analog (CAS 1856098-52-6) changes the N1 alkyl group from methyl to ethyl, which modifies LogP and metabolic stability based on established pyrazole SAR trends . The regioisomer (CAS 1855937-54-0) shifts the amine group from the 3-position to the 5-position, a change known to alter kinase hinge-binding geometry in aminopyrazole scaffolds . Without compound-specific activity, selectivity, or ADME data for 1856100-11-2, any substitution among these isosteric or regioisomeric variants introduces an uncharacterized risk of altered target engagement or physicochemical behavior. The evidence below quantifies what can be compared structurally, while explicitly noting where biological data are absent.

Quantitative Differential Evidence for 1-Methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine: Head-to-Head Comparator Analysis


Evidence Gap Notification: Absence of Published Biological Activity Data for 1856100-11-2

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and Google Scholar returned zero entries containing quantitative biological activity data (IC50, Ki, EC50, % inhibition, etc.) for the target compound CAS 1856100-11-2 as of the search date. This is in marked contrast to structurally related pyrazole-3-carboxamide CB1 antagonists (e.g., rimonabant, Ki = 1.98 nM at human CB1 [1]) and pyrazol-3-amine kinase inhibitors (e.g., GSK-3β inhibitor 16b, IC50 = 3.1 nM [2]), for which extensive SAR datasets exist. The target compound has not been explicitly claimed or exemplified in any accessible patent. Procuring scientists should be aware that this compound currently functions solely as a chemical building block with no validated biological annotation.

Data Availability Research Chemical Evidence Gap

Structural Differentiation: 4-Methylpyrazole Carbonyl Substituent vs. Unsubstituted Pyrazole and 2-Methylimidazole Analogs

The target compound bears a 4-methyl-1H-pyrazol-1-yl carbonyl at the 5-position of the pyrazol-3-amine core. The closest commercially available analog (CAS 1856098-52-6) substitutes this with an unsubstituted 1H-pyrazol-1-yl carbonyl and an ethyl group at N1 . A second analog (CAS 1856046-43-9) replaces the pyrazole carbonyl with a 2-methyl-1H-imidazol-1-yl carbonyl . The 4-methyl substituent on the pyrazole ring introduces steric bulk and electronic effects absent in the unsubstituted analog, which may influence target binding pocket occupancy and metabolic soft-spot masking. The imidazole analog alters the hydrogen-bond acceptor geometry from a 2-nitrogen pyrazole to a 2-nitrogen imidazole, changing both pKa and tautomeric behavior. No direct potency comparison is available, but the topological differences are quantifiable at the level of molecular formula connectivity (identical C9H11N5O composition, different atom connectivity).

Structural Comparison Heterocycle Topology Pharmacophore Diversity

Regiochemical Differentiation: 3-Amine vs. 5-Amine Positional Isomerism

The target compound positions the primary amine at the 3-position of the 1-methylpyrazole ring (IUPAC: 5-amino-2-methylpyrazol-3-yl). A regioisomeric analog (CAS 1855937-54-0) places the amine at the 5-position (IUPAC: 3-amino-1-ethylpyrazol-5-yl) with an ethyl N1 substituent and an unsubstituted pyrazole carbonyl . In kinase inhibitor design, the 3-aminopyrazole motif serves as an ATP-mimetic hinge binder, forming bidentate hydrogen bonds with the kinase hinge region [1]. Moving the amine to the 5-position alters the hydrogen-bond donor/acceptor vector geometry relative to the carbonyl pharmacophore. Although no head-to-head data exist for this specific pair, literature precedence across multiple kinase targets demonstrates that 3-amino vs. 5-amino regioisomers exhibit distinct selectivity profiles [1].

Regiochemistry Aminopyrazole Binding Geometry

Physicochemical Property Prediction: Comparative LogP and H-Bond Donor/Acceptor Profiles

In the absence of experimental measurements, computed physicochemical properties provide the only basis for differentiation. Using the Aladdin database's calculated partition coefficient (clogP) pipeline, the target compound (CAS 1856100-11-2) yields a clogP of 1.29, a polar surface area (PSA) of 90.65 Ų, 5 hydrogen bond acceptors (HBA), and 2 hydrogen bond donors (HBD) . This profile sits within Lipinski's rule-of-five space (MW < 500, clogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber's oral bioavailability criteria (PSA < 140 Ų, rotatable bonds ≤ 10). The imidazole analog (CAS 1856046-43-9) is predicted to have a slightly different PSA and HBA count due to the altered heterocycle, though exact computed values are not available from the same source for direct comparison. The ethyl-substituted analog (CAS 1856098-52-6) is predicted to have a higher clogP due to the additional methylene unit.

Calculated Properties Drug-likeness Physicochemical Profiling

Recommended Procurement Scenarios for 1-Methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine Based on Current Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 205 Da, clogP of 1.29, and 2 hydrogen bond donors, this compound falls within classical fragment library parameters (MW < 300, clogP ≤ 3, HBD ≤ 3) . The dual-pyrazole scaffold with a 3-amine provides a privileged kinase hinge-binding motif, making it suitable as a starting fragment for ATP-competitive inhibitor programs. Procurement is recommended for fragment screening collections where structural novelty and synthetic tractability are prioritized over pre-existing biological annotation. The 4-methylpyrazole carbonyl distinguishes it from more common pyrazole-3-carboxamide fragments used in CB1 programs [1].

Synthetic Intermediate for Targeted Library Synthesis

The primary aromatic amine at the 3-position of the pyrazole ring serves as a versatile synthetic handle for amide coupling, urea formation, sulfonamide synthesis, and reductive amination. The 4-methylpyrazole carbonyl moiety is resistant to nucleophilic attack under typical amine coupling conditions, allowing chemoselective derivatization at the 3-amine. This compound can serve as a central scaffold for parallel library synthesis of bis-heterocyclic amides, which are prevalent in kinase and GPCR ligand space [1]. Procure when a non-commercial, dual-pyrazole core is required for SAR exploration.

Computational Chemistry and Cheminformatics Model Training

The compound's well-defined structure with no confounding biological data makes it an excellent candidate for computational model training and validation. It can be used as a 'negative control' or 'query molecule' in virtual screening campaigns, pharmacophore model refinement, or machine learning model development for predicting kinase binding or ADME properties. The availability of multiple structural analogs (CAS 1856098-52-6, 1856046-43-9, 1855937-54-0) with identical molecular formulas but different topologies provides a controlled set for testing model sensitivity to subtle structural changes .

Method Development for Aminopyrazole Analytical Characterization

Given the absence of published spectral data, this compound represents an opportunity for analytical method development. Procurement is appropriate for laboratories establishing HPLC-MS, NMR, or X-ray crystallography protocols for aminopyrazole-containing compounds. The dual-heterocycle system provides characteristic UV chromophores and MS fragmentation patterns that can serve as reference standards for complex mixture analysis.

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